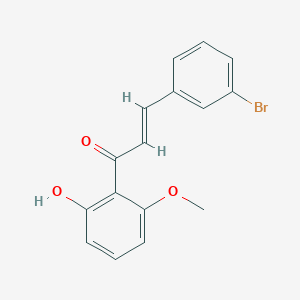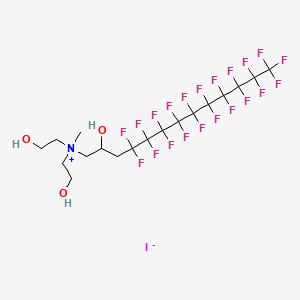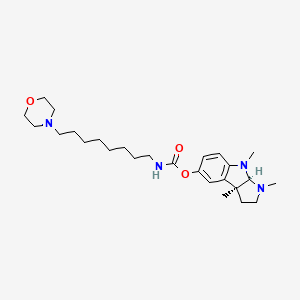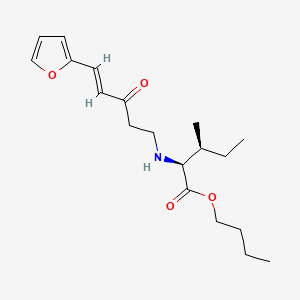
Perphenazine N1-Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Perphenazine N1-Oxide is a derivative of perphenazine, a typical antipsychotic drug belonging to the phenothiazine class Perphenazine is primarily used to treat psychosis, including schizophrenia and the manic phases of bipolar disorder
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Perphenazine N1-Oxide typically involves the oxidation of perphenazine. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the N1-Oxide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to maximize yield and purity. The final product is subjected to various purification steps, including crystallization and filtration, to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
Perphenazine N1-Oxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert the N1-Oxide back to perphenazine.
Substitution: Various substitution reactions can occur at different positions on the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide primarily yields this compound, while reduction with sodium borohydride can revert it to perphenazine.
科学的研究の応用
Perphenazine N1-Oxide has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects and as a model compound for studying the pharmacokinetics and pharmacodynamics of phenothiazine derivatives.
Industry: Used in the development of new materials and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of Perphenazine N1-Oxide involves its interaction with dopamine receptors in the brain. It primarily binds to dopamine D1 and D2 receptors, inhibiting their activity. This action helps in reducing psychotic symptoms by modulating neurotransmitter levels. Additionally, this compound may also interact with other molecular targets, such as alpha-adrenergic receptors, contributing to its overall pharmacological profile.
類似化合物との比較
Similar Compounds
Perphenazine: The parent compound, used as an antipsychotic.
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Fluphenazine: A high-potency phenothiazine antipsychotic.
Uniqueness
Perphenazine N1-Oxide is unique due to the presence of the N1-Oxide functional group, which imparts different chemical and pharmacological properties compared to its parent compound and other similar phenothiazine derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
803615-00-1 |
|---|---|
分子式 |
C21H26ClN3O2S |
分子量 |
420.0 g/mol |
IUPAC名 |
2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]-1-oxidopiperazin-1-ium-1-yl]ethanol |
InChI |
InChI=1S/C21H26ClN3O2S/c22-17-6-7-21-19(16-17)24(18-4-1-2-5-20(18)28-21)9-3-8-23-10-12-25(27,13-11-23)14-15-26/h1-2,4-7,16,26H,3,8-15H2 |
InChIキー |
KSQHGUPPLKLSRP-UHFFFAOYSA-N |
正規SMILES |
C1C[N+](CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)(CCO)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















